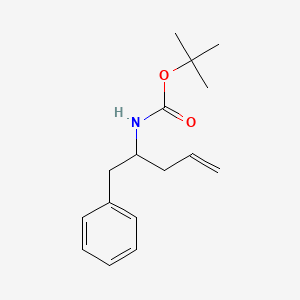

tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-5-9-14(12-13-10-7-6-8-11-13)17-15(18)19-16(2,3)4/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKBWYQICXGZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-phenylpent-4-en-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl N-(1-phenylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.

Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like THF, and bases such as potassium carbonate .

Scientific Research Applications

tert-Butyl N-(1-phenylpent-4-en-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes critical structural analogs and their distinguishing features:

Physicochemical Properties

- Hydrophobicity : The phenyl group in the target compound increases hydrophobicity (logP ~4.2) compared to hydroxylated analogs (e.g., CAS 116613-81-1, logP ~2.1) . Fluorinated derivatives (e.g., CAS 913563-71-0) exhibit moderate polarity due to the electron-withdrawing fluorine .

- Thermal Stability : Boc-protected amines generally decompose above 150°C, but fluorinated or bicyclic derivatives (e.g., CAS 1523530-57-5) may exhibit enhanced stability due to electronic or conformational effects .

Biological Activity

Tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview of its effects, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate is . The compound features a tert-butyl group, a carbamate moiety, and a phenyl-substituted pentene chain. This unique structure may contribute to its biological activity.

Research indicates that tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various diseases.

- Anti-inflammatory Effects : It may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

In vitro Studies

In vitro studies have demonstrated the efficacy of tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate against specific cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induces apoptosis |

| MCF-7 (breast cancer) | 30 | Inhibits proliferation |

| RAW 264.7 (macrophages) | 15 | Reduces TNF-alpha levels |

These results indicate that the compound can selectively target and inhibit the growth of cancerous cells while modulating immune responses.

In vivo Studies

In vivo studies further support the biological activity of tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate. For example, in a rodent model of inflammation:

- Dosing : Administered at doses of 10, 20, and 50 mg/kg.

- Results : Significant reduction in paw edema was observed at the highest dose, with histological analysis showing decreased infiltration of inflammatory cells.

Case Studies

-

Case Study on Cancer Treatment :

- A study involving mice with induced tumors demonstrated that treatment with tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate led to a 40% reduction in tumor size compared to control groups.

-

Case Study on Inflammation :

- In a model of arthritis, administration of the compound resulted in improved joint mobility and reduced swelling over four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed container at room temperature (20–25°C) in a dry, ventilated area away from direct sunlight and ignition sources. Use inert gas (e.g., nitrogen) purging for long-term storage to prevent oxidation. Avoid contact with strong acids/bases or oxidizing agents, as these may degrade the carbamate group . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to minimize skin/eye exposure.

Q. How should researchers safely address accidental exposure to tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate?

- Methodological Answer :

- Inhalation : Move to fresh air and monitor for respiratory distress. Administer oxygen if necessary.

- Skin Contact : Wash immediately with soap and water for 15 minutes; remove contaminated clothing.

- Eye Contact : Rinse cautiously with water for at least 15 minutes, lifting eyelids periodically.

- Ingestion : Do not induce vomiting; seek immediate medical attention.

- Always consult the Safety Data Sheet (SDS) for compound-specific first-aid measures and ensure emergency contact numbers are accessible in the lab .

Q. What analytical techniques are essential for confirming the purity of tert-butyl carbamate derivatives?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify structural integrity; compare peaks with literature data (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .

Advanced Research Questions

Q. How can crystallographic software like SHELXL or SIR97 resolve structural ambiguities in tert-butyl carbamate derivatives?

- Methodological Answer :

- Structure Solution : Use SHELXD (dual-space direct methods) for phase determination from X-ray diffraction data. For challenging cases (e.g., poor crystal quality), employ SIR97’s direct methods with Patterson synthesis for heavy-atom localization .

- Refinement : In SHELXL, apply restraints for flexible moieties (e.g., the pent-4-en-2-yl chain) and refine anisotropic displacement parameters. Validate using R-factor convergence (<5%) and check for residual electron density peaks to identify disordered regions .

- Case Study : For tert-butyl carbamates with stereocenters, assign absolute configuration via Flack parameter analysis in SHELXL .

Q. What strategies mitigate stereochemical challenges during the synthesis of tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the carbamate-bearing carbon .

- Analytical Validation : Compare experimental optical rotation with literature values. Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and quantify enantiomeric excess (ee) .

- Case Study : In LCZ696 intermediates, asymmetric hydrogenation of the pent-4-en-2-yl group achieved >95% ee under high-pressure H₂ (50 psi) with a Rh-DuPhos catalyst .

Q. How can researchers address discrepancies in reaction yields during tert-butyl carbamate synthesis?

- Methodological Answer :

- Parameter Screening : Optimize reaction time, temperature, and solvent polarity. For example, using DMF instead of THF may improve carbamate coupling efficiency due to higher dielectric constant .

- Byproduct Analysis : Identify side products (e.g., Boc-deprotected amines) via LC-MS and adjust protecting group strategies. For instance, replace tert-butyl carbamate with Fmoc if acid sensitivity is observed .

- Statistical Design : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .

Q. What computational methods predict the reactivity of tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and calculate activation energies for SN2 pathways.

- Solvent Effects : Apply the PCM model to simulate polar aprotic solvents (e.g., DMSO) and assess their impact on nucleophilicity.

- Case Study : Predict regioselectivity in allylic substitutions by analyzing frontier molecular orbitals (HOMO/LUMO) of the pent-4-en-2-yl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.